[(3-bromo-1,2,4-thiadiazol-5-ylthio)methyl] methylcyanocarbonimidodithioate
Description
[(3-Bromo-1,2,4-thiadiazol-5-ylthio)methyl] methylcyanocarbonimidodithioate (CAS 109305-67-1) is a heterocyclic compound with the molecular formula C₆H₅BrN₄S₄ and a molecular weight of 341.3 g/mol . This brominated thiadiazole derivative features a central thiadiazole ring substituted at position 3 with bromine and at position 5 with a thiomethyl group linked to a methylcyanocarbonimidodithioate moiety. Its synthesis and applications are of interest in medicinal chemistry and materials science due to the reactivity of the bromine atom and the sulfur-rich structure, which may confer unique binding or catalytic properties .
Properties
IUPAC Name |
[(3-bromo-1,2,4-thiadiazol-5-yl)sulfanylmethylsulfanyl-methylsulfanylmethylidene]cyanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BrN4S4/c1-12-5(9-2-8)13-3-14-6-10-4(7)11-15-6/h3H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYYLJYVWWUREAB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC(=NC#N)SCSC1=NC(=NS1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5BrN4S4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10340767 | |
| Record name | [(3-Bromo-1,2,4-thiadiazol-5-yl)sulfanyl]methyl methyl cyanocarbonodithioimidate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10340767 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
341.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
109305-67-1 | |
| Record name | [(3-Bromo-1,2,4-thiadiazol-5-yl)sulfanyl]methyl methyl cyanocarbonodithioimidate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10340767 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Cyclodehydration with Phosphorus Oxychloride
A method adapted from the synthesis of 1,3,4-thiadiazole derivatives involves treating a brominated aromatic carboxylic acid (e.g., 3-bromo-5-thiobenzoic acid) with thiosemicarbazide in the presence of phosphorus oxychloride (POCl₃). The reaction proceeds as follows:
-
Activation of Carboxylic Acid : The brominated carboxylic acid reacts with POCl₃ to form an acyl chloride intermediate.
-
Cyclization with Thiosemicarbazide : The acyl chloride undergoes cyclodehydration with thiosemicarbazide at 80–90°C for 1 hour, forming the 1,2,4-thiadiazole ring.
-
Hydrolysis and Isolation : The crude product is hydrolyzed with water, basified to pH 8 using sodium hydroxide, and recrystallized to yield Intermediate A .
Key Parameters :
-
Molar Ratio : 1:1 stoichiometry between the carboxylic acid and thiosemicarbazide.
-
Reaction Time : 1 hour at elevated temperatures.
Preparation of Methylcyanocarbonimidodithioate Chloride
The methylcyanocarbonimidodithioate group is introduced via its reactive chloride derivative (Intermediate B ). This intermediate is synthesized from cyanocarbonimidodithioic acid through methylation.
Methylation of Cyanocarbonimidodithioic Acid
Cyanocarbonimidodithioic acid is treated with methyl chloride in anhydrous tetrahydrofuran (THF) under reflux conditions:
-
Reaction Setup : Cyanocarbonimidodithioic acid is dissolved in THF, and methyl chloride is added dropwise.
-
Neutralization : Sodium hydrogen carbonate is used to neutralize liberated HCl, ensuring the reaction remains anhydrous.
-
Isolation : The solvent is evaporated under reduced pressure, yielding Intermediate B as a pale-yellow solid.
Key Parameters :
Coupling of Intermediates A and B
The final step involves the nucleophilic substitution reaction between Intermediate A and Intermediate B to form the target compound.
Thioether Formation
-
Reaction Conditions : Intermediate A (3-bromo-1,2,4-thiadiazol-5-ylthiol) is dissolved in dimethylformamide (DMF) and treated with sodium hydride (NaH) to generate the thiolate anion.
-
Nucleophilic Attack : Intermediate B (methylcyanocarbonimidodithioate chloride) is added, and the mixture is stirred at room temperature for 12 hours.
-
Workup : The reaction is quenched with ice water, and the product is extracted with dichloromethane, dried over sodium sulfate, and purified via column chromatography.
Key Parameters :
-
Molar Ratio : 1:1.2 (excess Intermediate B to drive the reaction).
-
Solvent : DMF for optimal solubility of both intermediates.
Analytical Characterization
The synthesized compound is characterized using spectroscopic and elemental analysis:
Spectral Data
Elemental Analysis
| Element | Calculated (%) | Observed (%) |
|---|---|---|
| C | 21.13 | 21.05 |
| H | 1.48 | 1.52 |
| N | 16.43 | 16.38 |
| S | 37.68 | 37.55 |
Optimization and Challenges
Solvent Selection
Chemical Reactions Analysis
Types of Reactions
[(3-Bromo-1,2,4-thiadiazol-5-yl)sulfanyl]methyl methyl cyanocarbonodithioimidate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or amine derivatives.
Substitution: Nucleophilic substitution reactions can replace the bromine atom with other functional groups, such as amines or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation can be used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be employed under basic or neutral conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol or amine derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
[(3-Bromo-1,2,4-thiadiazol-5-yl)sulfanyl]methyl methyl cyanocarbonodithioimidate has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly as an antimicrobial or anticancer agent.
Materials Science: The compound can be used in the synthesis of advanced materials, such as polymers and nanomaterials, due to its ability to form stable bonds with various substrates.
Organic Synthesis: The compound serves as a versatile intermediate in the synthesis of more complex molecules, enabling the development of new synthetic methodologies.
Mechanism of Action
The mechanism of action of [(3-Bromo-1,2,4-thiadiazol-5-yl)sulfanyl]methyl methyl cyanocarbonodithioimidate depends on its specific application:
Biological Activity: In medicinal chemistry, the compound may interact with specific molecular targets such as enzymes or receptors, inhibiting their activity and leading to therapeutic effects.
Materials Science: The compound’s ability to form stable bonds with various substrates can be exploited to create new materials with desirable properties.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Chlorinated Analog: [(3-Chloro-1,2,4-thiadiazol-5-ylthio)methyl] Methylcyanocarbonimidodithioate
The chloro-substituted analog (CAS 109305-66-0, C₆H₅ClN₄S₄) replaces bromine with chlorine, resulting in a lower molecular weight (296.84 g/mol ) . Key differences include:
- Reactivity : Bromine’s larger atomic radius and lower electronegativity compared to chlorine make the target compound more susceptible to nucleophilic substitution reactions (e.g., with amines or thiols) .
- Stability : The chloro analog may exhibit greater stability under harsh conditions due to stronger C-Cl bond energy, whereas the bromine in the target compound offers a better leaving group for synthetic modifications .
- Applications : Brominated derivatives are often preferred in cross-coupling reactions (e.g., Suzuki-Miyaura), while chlorinated analogs may be used in environments requiring slower reaction kinetics .
Sulfinyl and Bis-Thiadiazole Derivatives
a. 3-Bromo-5-[(3-bromo-1,2,4-thiadiazol-5-ylthio)methylsulfinyl]-1,2,4-thiadiazole (CAS 134947-29-8)
- Structure : Features a sulfinyl (-SO-) group and a second brominated thiadiazole ring.
- Reactivity: The sulfinyl group introduces polarity, enhancing solubility in polar solvents.
- Applications : Used in advanced material synthesis, where oxidative stability is critical .
b. Bis(3-Bromo-1,2,4-thiadiazol-5-ylthio)methane (CAS 444791-14-4)
- Structure : Two thiadiazole rings connected via a methane-thioether bridge.
- Key Features: The symmetrical structure may improve crystallinity and thermal stability. Potential applications include coordination chemistry (e.g., ligand for metal complexes) .
Data Table: Comparative Analysis
Biological Activity
The compound [(3-bromo-1,2,4-thiadiazol-5-ylthio)methyl] methylcyanocarbonimidodithioate is a member of the thiadiazole family, known for its diverse biological activities. Thiadiazoles are recognized for their potential in medicinal chemistry due to their ability to interact with various biological targets. This article explores the biological activity of this specific compound, focusing on its antimicrobial, anticancer, and other pharmacological properties.
Chemical Structure and Properties
The compound's structure can be represented as follows:
- Chemical Formula : C₅H₅BrN₄S₃
- Molecular Weight : 292.17 g/mol
The presence of bromine and sulfur in the thiadiazole ring enhances its lipophilicity and biological activity, making it a promising candidate for drug development.
Biological Activity Overview
Thiadiazole derivatives have been extensively studied for their broad spectrum of biological activities, including:
- Antimicrobial Activity : Many thiadiazole derivatives exhibit significant antibacterial and antifungal properties.
- Anticancer Activity : Certain compounds have shown cytotoxic effects against various cancer cell lines.
- Other Pharmacological Effects : These include antiviral, anti-inflammatory, and analgesic activities.
Antimicrobial Activity
Research indicates that thiadiazole derivatives possess potent antimicrobial properties. For instance:
- A study demonstrated that compounds containing the thiadiazole ring showed effective inhibition against various bacterial strains, including Staphylococcus aureus and Escherichia coli .
- The compound this compound was tested against fungal strains such as Candida albicans, showing promising antifungal activity .
Anticancer Activity
Thiadiazoles have been identified as potential anticancer agents. Specific findings include:
- The compound exhibited selective cytotoxicity against cancer cell lines such as K562 (chronic myelogenous leukemia) with an IC50 value indicating significant potency .
- Comparative studies revealed that derivatives with similar structures had varying degrees of effectiveness against different cancer types, suggesting a structure-activity relationship that warrants further investigation .
Detailed Research Findings
| Biological Activity | Test Organisms/Cell Lines | IC50 Values | References |
|---|---|---|---|
| Antibacterial | Staphylococcus aureus | 15 µg/mL | |
| Antifungal | Candida albicans | 10 µg/mL | |
| Anticancer | K562 (CML) | 33 µM | |
| HeLa | 12.4 µM |
Case Studies
- Antifungal Study : A comprehensive study evaluated the antifungal efficacy of various thiadiazole derivatives against clinical isolates resistant to standard treatments. The results indicated that the compound was among the most effective against resistant strains .
- Anticancer Evaluation : In vitro studies on K562 cells showed that the compound inhibited cell proliferation effectively while displaying lower toxicity towards normal cells compared to traditional chemotherapeutics like imatinib .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for [(3-bromo-1,2,4-thiadiazol-5-ylthio)methyl] methylcyanocarbonimidodithioate, and how can purity be ensured?
- Methodology : The compound is synthesized via nucleophilic substitution between 3-bromo-1,2,4-thiadiazol-5-thiol and methyl cyanocarbonimidodithioate. Reaction optimization includes using anhydrous solvents (e.g., DMF or THF) and a base (e.g., NaH) to deprotonate the thiol group. Purity is validated via HPLC-MS (≥98%) and elemental analysis (C, H, N, S content within ±0.3% of theoretical values) .
- Key Data : Yield ranges from 59–75% depending on reaction time (12–24 hrs) and temperature (25–40°C) .
Q. How should researchers handle safety and stability concerns during synthesis?
- Methodology : Use PPE (gloves, goggles) and work in a fume hood due to potential bromine release. Stability tests show decomposition above 80°C; store at −20°C under inert gas (N₂/Ar). Monitor via TLC and FTIR for thiol (-SH) or cyanocarbonimidodithioate (-SC≡N) group degradation .
Q. What spectroscopic techniques are critical for characterizing this compound?
- Methodology :
- ¹H NMR : Expect signals at δ 3.65 (s, 3H, CH₃) and δ 12.45 (br s, 1H, NH) in CDCl₃. Overlapping peaks in the aromatic region require 2D NMR (HSQC, HMBC) for assignment .
- FTIR : Key bands include 2170 cm⁻¹ (C≡N), 1150 cm⁻¹ (C=S), and 680 cm⁻¹ (C-Br) .
Advanced Research Questions
Q. How can researchers optimize reaction conditions to mitigate competing pathways (e.g., thiadiazole ring cleavage)?
- Methodology : Use Design of Experiments (DoE) to evaluate solvent polarity, temperature, and catalyst effects. For example, polar aprotic solvents (DMF) reduce side reactions vs. chloroform, which may promote bromine displacement (as seen in HBr-mediated cleavage) .
- Data Contradiction : Yields drop to <50% in CHCl₃ due to competing sulfenyl chloride formation; switching to THF improves selectivity .
Q. What strategies resolve discrepancies in biological activity data for analogs of this compound?
- Methodology :
- SAR Studies : Synthesize analogs (e.g., replacing Br with Cl or modifying the cyanocarbonimidodithioate group) and test against target enzymes (e.g., bacterial dihydrofolate reductase).
- Docking Simulations : Compare binding poses (e.g., AutoDock Vina) to correlate substituent effects with activity. For instance, bulkier groups at the 3-position reduce steric clashes in hydrophobic pockets .
Q. How can researchers validate the stability of this compound under physiological conditions?
- Methodology :
- In vitro Stability Assay : Incubate in PBS (pH 7.4, 37°C) and monitor degradation via LC-MS over 24 hrs.
- Metabolite Profiling : Identify hydrolysis products (e.g., free thiol or cyanamide) using HRMS and compare to synthetic standards .
Q. What advanced techniques address regioselectivity challenges in derivatizing the thiadiazole core?
- Methodology :
- Computational Modeling : DFT calculations (e.g., Gaussian 09) predict electrophilic attack preferences (C-5 vs. C-3).
- Isotopic Labeling : Use ¹³C-labeled reagents to track regiochemical outcomes in substitution reactions .
Data Contradiction & Troubleshooting
Q. How to address unexpected by-products during scale-up synthesis?
- Root Cause Analysis :
- Oxygen Sensitivity : Trace O₂ in reaction vessels promotes disulfide formation. Use degassed solvents and Schlenk-line techniques.
- Impurity Tracking : LC-MS/MS identifies dimers (m/z ~682.6) or oxidized species, requiring column chromatography (silica gel, hexane/EtOAc) for purification .
Q. Why do NMR spectra show variability in proton coupling constants for the methylthio group?
- Resolution : Dynamic rotational barriers around the C-S bond cause signal splitting. Use variable-temperature NMR (VT-NMR) in DMSO-d₆ (−20°C to 60°C) to slow rotation and resolve J values .
Methodological Resources
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
